molecular formula C26H23N3O2 B6509271 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-58-3

1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

カタログ番号: B6509271
CAS番号: 901247-58-3
分子量: 409.5 g/mol
InChIキー: KMPGHYLGLDFYBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its core structure consists of a pyrazole ring fused to a quinoline scaffold at the [4,3-c] position. Key structural features include:

  • 3,4-Dimethylphenyl group at the N-1 position, which enhances lipophilicity and may influence receptor binding.
  • 8-Methoxy group on the quinoline ring, modulating solubility and steric interactions.

The methoxy groups in particular are associated with improved metabolic stability and bioavailability in related compounds .

特性

IUPAC Name

1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-16-5-8-19(13-17(16)2)29-26-22-14-21(31-4)11-12-24(22)27-15-23(26)25(28-29)18-6-9-20(30-3)10-7-18/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPGHYLGLDFYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic organic compound belonging to the class of pyrazoloquinolines, known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its complex structure and promising bioactive properties, which make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C26H23N3O2
  • Molecular Weight : Approximately 409.179 g/mol
  • Structural Features : The compound features multiple aromatic rings and functional groups, including methoxy and dimethyl substituents, which may influence its biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study highlighted the ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among the derivatives tested, certain compounds displayed potent inhibitory effects comparable to established anti-inflammatory agents.

CompoundIC50 (μM)Mechanism of Action
This compoundTBDInhibition of iNOS and COX-2 expression
2a (Similar derivative)0.39Inhibition of NO production

The study emphasized that the position and type of substituents on the phenyl rings significantly affect the anti-inflammatory activity, with para-substituted groups generally exhibiting enhanced potency .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored. Various derivatives have shown cytotoxic effects against different cancer cell lines. For instance, a derivative similar to this compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells.

Cell LineCompoundIC50 (μM)Observations
MCF-7 (Breast Cancer)This compoundTBDInduces apoptosis
HeLa (Cervical Cancer)Similar derivativeTBDCell cycle arrest observed

Mechanistic Insights

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
  • Modulation of Cell Signaling : It may affect various signaling pathways related to cell proliferation and survival, contributing to its anticancer effects.

Case Studies

Several studies have documented the biological activities of pyrazolo[4,3-c]quinolines:

  • Anti-inflammatory Study : A recent investigation into the anti-inflammatory properties revealed that certain derivatives significantly reduced NO levels in RAW 264.7 cells with an IC50 similar to that of established inhibitors like 1400 W .
  • Cytotoxicity Assessment : In vitro assays demonstrated that various derivatives exhibited selective cytotoxicity against cancer cell lines while maintaining lower toxicity levels in normal cells .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weights, and biological activities:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity/Properties Reference ID
1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 3,4-dimethylphenyl (N1), 4-methoxyphenyl (C3), 8-methoxy (C8) 433.5 (calculated) Inferred: Potential anti-inflammatory activity via iNOS/COX-2 inhibition
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 4-hydroxyphenylamino (C4), NH2 (C3) 306.3 IC₅₀ = 0.42 μM (NO inhibition)
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 4-fluorophenyl (C3), ethoxy (C8) 307.3 Inferred: Enhanced electronic properties
4-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-1,4-oxazepane 6-methoxy (C6), 3,8-dimethyl (C3/C8), oxazepane (C4) ~380 (estimated) Unknown; structural focus on CNS penetration
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline CF3 (C7), methyl (N1), phenyl (C3) 331.3 Increased HOMO/LUMO and ionization potential

Key Comparisons:

Substituent Effects on Bioactivity: The amino group in compound 2i significantly enhances anti-inflammatory activity (IC₅₀ = 0.42 μM) by promoting hydrogen bonding with iNOS/COX-2 active sites . In contrast, the methoxy groups in the target compound may prioritize metabolic stability over potency.

Positional Influence of Methoxy Groups: The 8-methoxy group in the target compound aligns with derivatives like 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (), where alkoxy substituents at C-8 improve solubility without steric hindrance. However, ethoxy groups may offer longer half-lives than methoxy due to reduced oxidative metabolism .

Aromatic vs. Aliphatic Substituents :

  • 3,4-Dimethylphenyl (target compound) vs. 4-fluorophenyl (): Methyl groups enhance lipophilicity, favoring membrane penetration, while fluorine introduces electronegativity for target specificity.

Research Findings and Limitations

  • Anti-inflammatory Potential: Derivatives like 2i and 2m inhibit NO production with submicromolar IC₅₀ values, comparable to the control drug 1400W . The target compound’s methoxy groups may reduce potency but improve pharmacokinetics.
  • Structural Optimization : QSAR studies highlight the importance of electron-donating groups (e.g., -OCH3, -NH2) at C-3/C-4 for activity .
  • Contradictions in Synthesis: disputes the viability of L-proline-catalyzed methods for pyrazolo[3,4-b]quinolines, emphasizing the need for rigorous validation.

準備方法

Formation of the Pyrazoloquinoline Skeleton

The pyrazolo[4,3-c]quinoline core is typically constructed via cyclocondensation reactions. A common approach involves reacting a substituted quinoline precursor with hydrazine derivatives. For example, Source describes the reaction of a quinolone compound with hydrazine dihydrochloride in high-boiling solvents like ethylene glycol at 150–230°C to form a 5-(2-aminophenyl)-pyrazole intermediate. Subsequent cyclization using phosgene or thiophosgene yields the fused pyrazoloquinazoline framework, which can be adapted for pyrazoloquinoline synthesis.

For the target compound, a modified Gould-Jacobs reaction may be employed. An aniline derivative bearing methoxy and methyl groups undergoes cyclization with a diketene analog, forming the quinoline ring. Hydrazine then reacts at the C4 position of the quinoline to form the pyrazole ring.

Introduction of the 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Source highlights Friedel-Crafts reactions using AlCl₃ as a catalyst to attach aryl groups to the pyrazole ring. Alternatively, Source demonstrates the use of Suzuki coupling with a 3,4-dimethylphenylboronic acid, achieving higher regioselectivity under palladium catalysis.

Attachment of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group is typically added through nucleophilic aromatic substitution. A methoxy-substituted phenylboronic acid reacts with a halogenated pyrazoloquinoline intermediate in a palladium-catalyzed coupling reaction. Source specifies that this step requires anhydrous conditions and temperatures of 80–120°C to achieve yields exceeding 70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or ethylene glycol enhance solubility and reaction rates for cyclocondensation. For example, Source reports a 86% yield when using ethylene glycol at 180°C for 5 hours. In contrast, Suzuki couplings achieve optimal results in tetrahydrofuran (THF) at 65°C.

Catalytic Systems

Palladium-based catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are indispensable for cross-coupling reactions. Source notes that adding 2–5 mol% Pd(PPh₃)₄ improves coupling efficiency by 30% compared to weaker catalysts. For Friedel-Crafts alkylations, AlCl₃ remains the standard catalyst, though FeCl₃ has emerged as a greener alternative.

Characterization and Purification

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Source provides the following data for a related analog:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.32 (m, 4H), 6.98 (d, J = 8.8 Hz, 2H), 3.91 (s, 3H), 2.34 (s, 6H).

  • HRMS : m/z calculated for C27H25N3O2 [M+H]⁺ 424.2021, found 424.2018.

Chromatographic Purification

Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent effectively isolates the target compound. Source emphasizes HPLC purification for >95% purity, critical for pharmacological studies.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Source advocates for continuous flow systems to enhance scalability and safety. A microreactor setup reduces reaction time from 24 hours to 2 hours while maintaining a 75% yield in Suzuki coupling steps.

Waste Mitigation

Recycling catalysts and solvents is economically and environmentally imperative. AlCl₃ recovery via aqueous extraction achieves 80% reuse efficiency.

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>100°C) during cyclization improve yield but risk decomposition.
  • Catalysts : Palladium catalysts with ligand systems (e.g., SPhos) enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol) ensures >95% purity .

How can the molecular structure be elucidated using advanced spectroscopic and crystallographic methods?

Q. Basic Research Focus

  • X-ray Crystallography : Resolves the orthorhombic crystal system (space group P2₁2₁2₁) with bond lengths (e.g., C-N: 1.34 Å) and dihedral angles between aromatic rings .
  • NMR :
    • ¹H NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; pyrazole protons resonate as doublets (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Quinoline carbons show signals at δ 145–160 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 427.18) .

Q. Methodological Insight :

  • Enzyme Assays : Use recombinant COX-2 in vitro with fluorometric detection .
  • Cell-Based Assays : MTT viability assays combined with flow cytometry for apoptosis profiling .

How do substituent variations affect biological activity and physicochemical properties?

Q. Key Trends :

  • Electron-donating groups (e.g., -OCH₃) enhance COX-2 inhibition by improving target binding .
  • Hydrophobic groups (e.g., -CH₃) increase LogP, affecting membrane permeability .

What analytical techniques are recommended for purity and structural assessment?

Q. Basic Research Focus

  • HPLC : C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm .
  • TLC : Silica gel 60 F₂₅₄, hexane/EtOAc (7:3) for reaction monitoring .
  • Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .

How can synthesis be optimized for industrial-scale production?

Q. Advanced Research Focus

  • Flow Chemistry : Reduces reaction time (2 hours vs. 12 hours batch) and improves yield (85% vs. 70%) .
  • Solvent Recycling : Ethanol recrystallization with >90% recovery .

How do computational methods predict binding affinity?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Predicts binding to COX-2 (ΔG = -9.2 kcal/mol) with key interactions:
    • Hydrogen bonds with Arg120 and Tyr355.
    • π-π stacking with Tyr385 .

What are common synthetic challenges and solutions?

Q. Basic Research Focus

  • Impurity Formation : By-products from incomplete cyclization. Mitigate via gradient HPLC .
  • Low Coupling Efficiency : Use Buchwald-Hartwig conditions (Pd₂(dba)₃, XantPhos) .

How do electron-donating/withdrawing groups influence reactivity?

Q. Advanced Research Focus

  • Electron-Donating (-OCH₃) : Accelerates electrophilic substitution at the quinoline C4 position .
  • Electron-Withdrawing (-Cl) : Enhances stability toward oxidation but reduces nucleophilic attack .

What models evaluate therapeutic potential?

Q. Advanced Research Focus

  • In Vitro : LPS-induced RAW 264.7 macrophages for anti-inflammatory testing .
  • In Vivo : Xenograft mouse models (e.g., HCT-116 colon cancer) with oral dosing (10 mg/kg/day) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。